![molecular formula C13H17N3O2S B2833362 1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1206998-59-5](/img/structure/B2833362.png)
1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of aromatic heterocycle . The benzo[d]thiazole ring is substituted with two methyl groups at the 5 and 7 positions . The molecule also contains a urea group, which is attached to a methoxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazole ring likely contributes to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzo[d]thiazole ring might participate in electrophilic substitution reactions, while the urea group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the methoxyethyl group might increase its solubility in organic solvents .科学的研究の応用
Chemical Reactivity and Spectroscopic Analysis
Research on imidazole derivatives, closely related to thiazolyl ureas, has revealed insights into their reactivity through spectroscopic characterization and computational study. These studies focus on understanding the local reactivity properties based on molecular orbital theory, molecular electrostatic potential (MEP), and other computational analyses. For instance, compounds with similar structures have shown significant hyperpolarizabilities, indicating their potential utility in nonlinear optical materials. Molecular docking procedures suggest that some derivatives could exhibit inhibitory activity against specific proteins, which is relevant for drug design (Hossain et al., 2018).
Antimicrobial Activity
Thiadiazolyl urea derivatives have been synthesized and evaluated for their antimicrobial properties. The structural and electronic characteristics of these compounds, optimized via Density Functional Theory (DFT) calculations, correlate with their biological activity. This suggests a potential application in developing new antimicrobial agents. Studies focusing on specific urea derivatives underscore their utility in addressing microbial resistance, with certain compounds showing promising results against bacterial strains (Zhang et al., 2017).
Anticancer Properties
Research into diaryl ureas, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, has demonstrated significant antiproliferative effects against various cancer cell lines. This area of study suggests the potential of thiazolyl urea compounds in cancer treatment, offering a foundation for future investigations into their efficacy as BRAF inhibitors and their role in targeted cancer therapies (Feng et al., 2020).
Spectroscopic and X-Ray Diffraction Studies
The synthesis and characterization of aminothiazole derivatives, which share functional similarities with thiazolyl ureas, have been detailed. These compounds' molecular structures, assessed through various spectroscopic methods and X-ray crystallography, reveal their potential in forming stable compounds with interesting chemical properties. Such research underscores the importance of structural analysis in understanding the applications and functionalities of complex organic compounds (Adeel et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-8-6-9(2)11-10(7-8)15-13(19-11)16-12(17)14-4-5-18-3/h6-7H,4-5H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVNSVJQAWSIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

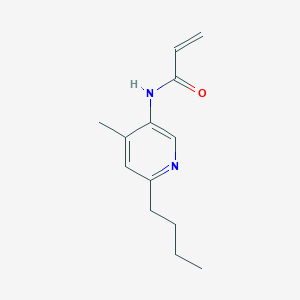
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
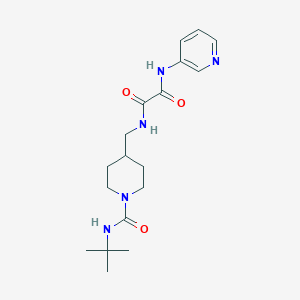
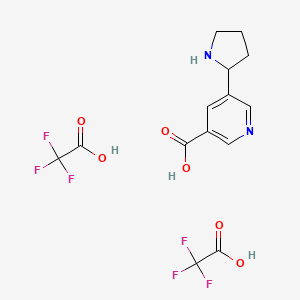
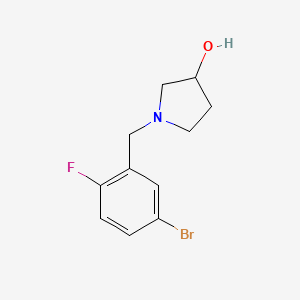


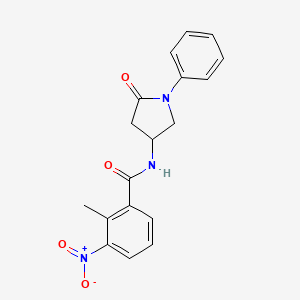

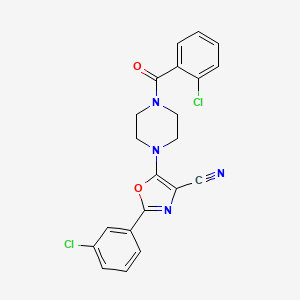
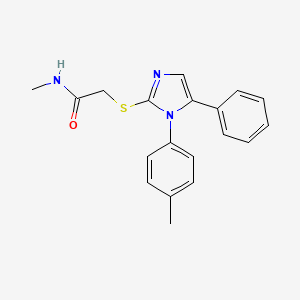
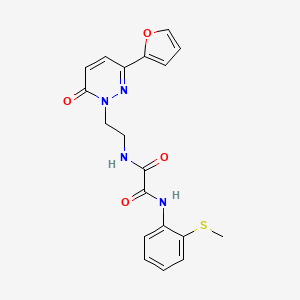
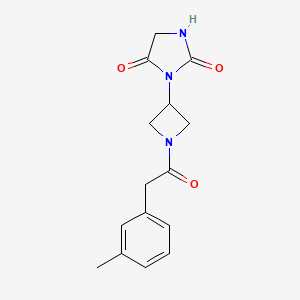
![3-(4-methoxyphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833301.png)